molecular formula C16H11F2N3O2S B2927557 (2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1325687-18-0

(2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2927557
CAS No.: 1325687-18-0
M. Wt: 347.34
InChI Key: OGSBKCSKGDQILI-UHFFFAOYSA-N
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Description

“(2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused to an azetidine ring (a strained four-membered nitrogen-containing cycle) and substituted with a 2,6-difluorophenyl group and a thiophene moiety. The oxadiazole ring contributes to its electron-deficient character, while the azetidine’s conformational rigidity and fluorine substituents may enhance target binding and metabolic stability. Such structural attributes make it a candidate for pharmaceutical research, particularly in kinase inhibition or antimicrobial applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2S/c17-10-3-1-4-11(18)13(10)16(22)21-7-9(8-21)15-19-14(20-23-15)12-5-2-6-24-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBKCSKGDQILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel class of bioactive molecules that incorporate both oxadiazole and azetidine moieties. These structural features are known to confer various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and relevant case studies.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The oxadiazole component in the compound under study is hypothesized to enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismActivity (IC50)
3aM. tuberculosis (WT)0.25 µM
3bE. coli0.50 µM
3cS. aureus0.30 µM

Anticancer Activity

Preliminary studies on similar compounds have demonstrated promising anticancer effects, particularly against breast cancer cell lines (MCF-7). The presence of electron-withdrawing groups (EWGs) in the para position of the phenyl ring has been correlated with enhanced cytotoxicity .

Table 2: Cytotoxicity Against MCF-7 Cell Line

CompoundConcentration (µM)% Inhibition
AZ-50.193.28%
AZ-90.590.56%
AZ-10193.14%

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity is supported by the presence of the azetidine ring, which has been linked to immunostimulatory effects and modulation of inflammatory pathways . The synthesis and evaluation of similar azetidinone derivatives have shown significant promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

A recent review highlighted the biological activities associated with oxadiazole derivatives, noting their diverse pharmacological profiles . One study focused on a series of substituted oxadiazoles and their impact on drug-resistant strains of Plasmodium falciparum, showcasing their potential as antimalarial agents .

Another investigation into the structure-activity relationship (SAR) of azetidinone derivatives revealed that modifications at specific positions significantly influenced their biological efficacy against cancer cell lines .

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine Positioning : The 2,6-difluoro configuration may offer superior target engagement compared to 2,4-difluoro analogs by minimizing steric clashes in planar binding sites .
  • Heterocycle Impact : Oxadiazoles’ electron deficiency may enhance π-stacking in aromatic enzyme pockets, whereas triazoles (as in ) rely more on hydrogen bonding .
  • Azetidine’s Role : Despite synthetic challenges, its rigidity could reduce off-target effects, a hypothesis supported by studies on strained rings in drug design.

Limitations and Contradictions

  • ’s triazole compound lacks azetidine and thiophene, complicating direct bioactivity comparisons.
  • SHELX’s prevalence () suggests structural data for the target compound may exist but remains unpublished .

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